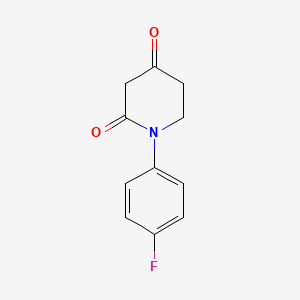

![molecular formula C8H13NO2 B2355565 Methyl 4-azaspiro[2.4]heptane-5-carboxylate CAS No. 1779370-30-7](/img/structure/B2355565.png)

Methyl 4-azaspiro[2.4]heptane-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

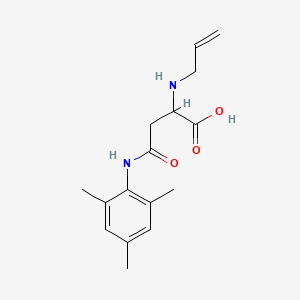

“Methyl 4-azaspiro[2.4]heptane-5-carboxylate” is a synthetic compound primarily used in medicinal chemistry research. Its unique structure, with a spiro center, makes it an attractive building block for developing novel molecules. The IUPAC name for this compound is “methyl 4-azaspiro [2.4]heptane-5-carboxylate” and its Inchi Code is "1S/C8H13NO2/c1-11-7 (10)6-2-3-8 (9-6)4-5-8/h6,9H,2-5H2,1H3" .

Molecular Structure Analysis

The molecular formula of “Methyl 4-azaspiro[2.4]heptane-5-carboxylate” is C8H13NO2 . It has a molecular weight of 155.2 . The structure includes a spiro center, which is a quaternary carbon atom that is the only atom in common between two rings.Scientific Research Applications

Cycloaddition Reactions

Methyl 4-azaspiro[2.4]heptane-5-carboxylate derivatives are obtained through cycloaddition reactions. Specifically, C-aryl- and C-carbamoylnitrones react with methyl 2-benzylidenecyclopropanecarboxylate, producing substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates as a mixture of diastereoisomers. This highly regioselective 1,3-dipolar cycloaddition process is a key reaction in synthesizing these compounds (Molchanov & Tran, 2013).

Reductive Cleavage and Transformations

The treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid leads to the cleavage of the N–O bond in the isoxazolidine ring. This process results in the formation of 1,3-amino alcohols, which undergo further cyclization to yield bi- or tricyclic lactams or lactones (Molchanov et al., 2016).

Antibacterial Applications

Some derivatives of methyl 4-azaspiro[2.4]heptane-5-carboxylate show potent antibacterial activity. For instance, certain quinolone derivatives exhibited strong in vitro antibacterial activity against respiratory pathogens, including gram-positive and gram-negative bacteria, as well as atypical strains. These compounds also demonstrated effective in vivo activity against experimental murine pneumonia models (Odagiri et al., 2013).

Synthesis of Amino Acids and Analogs

Methyl 4-azaspiro[2.4]heptane-5-carboxylate derivatives are also involved in the synthesis of novel amino acids. These derivatives contribute to the family of sterically constrained amino acids, which are significant in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Medicinal Chemistry Applications

In the field of medicinal chemistry, derivatives of methyl 4-azaspiro[2.4]heptane-5-carboxylate have been used as key elements in synthesizing antiviral compounds, such as ledipasvir (López et al., 2020). They are also used as building blocks for developing dopamine D3 receptor antagonists, which could have potential therapeutic applications (Micheli et al., 2016).

Mechanism of Action

The mechanism of action for “Methyl 4-azaspiro[2.4]heptane-5-carboxylate” is not specified in the search results. As it is primarily used in medicinal chemistry research, its mechanism of action would likely depend on the specific context in which it is used.

Safety and Hazards

properties

IUPAC Name |

methyl 4-azaspiro[2.4]heptane-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-11-7(10)6-2-3-8(9-6)4-5-8/h6,9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJYSSFGQYBIQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2(N1)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-azaspiro[2.4]heptane-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2355484.png)

![2-((difluoromethyl)sulfonyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355486.png)

![Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2355487.png)

![N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2355489.png)

![4H,5H,6H,7H-furo[3,2-c]pyridin-4-one](/img/structure/B2355490.png)

![N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![2-[(3,5-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2355500.png)